molecular formula C9H11N5O3 B048898 Anapterin CAS No. 13019-53-9

Anapterin

Cat. No.: B048898
CAS No.: 13019-53-9
M. Wt: 237.22 g/mol
InChI Key: LNXRKRFGNHXANN-AWFVSMACSA-N
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Preparation Methods

Industrial Production Methods: Industrial production of Anapterin would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Anapterin can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anapterin has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of pterin compounds.

    Biology: Investigated for its role in biochemical pathways involving pterins.

    Industry: Utilized in the production of biochemical reagents and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Anapterin involves its role as a precursor in the biosynthesis of Biopterin. Biopterin is essential for the function of several enzymes, including those involved in the synthesis of neurotransmitters. This compound likely exerts its effects by influencing these biochemical pathways and molecular targets.

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific role as a derivative of Neopterin and its involvement in the biosynthesis of Biopterin. Its chemical structure and functional groups distinguish it from other pterin compounds.

Properties

IUPAC Name

2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXRKRFGNHXANN-AWFVSMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156397
Record name Anapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13019-53-9
Record name Anapterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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